molecular formula C24H22ClN3O4 B2670965 1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1019152-52-3

1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2670965
CAS No.: 1019152-52-3
M. Wt: 451.91
InChI Key: MYYJSJQFHVLZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H22ClN3O4 and its molecular weight is 451.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis of Derivatives

A study presented a mild, green, and facile route for synthesizing pyrido[1,2‐a]quinazoline‐1,6‐dione derivatives. This process, which involves a variety of 2-aminobenzamides undergoing a tandem reaction, highlights an environmentally friendly approach to obtaining quinazoline derivatives in good to high yields (Lianghua Lu et al., 2014).

Solvent-Free Synthesis

Research has developed an ideal reaction system for sustainable chemistry, which allows for the synthesis of quinazoline-2,4(1H,3H)-diones under solvent-free conditions. This approach utilizes carbon dioxide and a catalytic amount of base, showcasing an eco-friendly method for obtaining these compounds (T. Mizuno et al., 2007).

Green Protocol for Synthesis

Another study reported a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles. This method emphasizes the use of a basic ionic liquid as a catalyst and solvent-free conditions, highlighting the shift towards greener synthetic processes (Y. Patil et al., 2009).

Novel Derivatives Synthesis

A novel approach to synthesizing quinazoline derivatives involves the [4+2] cycloaddition, leading to compounds that are potential intermediates for drug synthesis. This method provides a new pathway for obtaining quinazoline derivatives with potential applications in pharmaceuticals (R. Chioua et al., 2002).

Chemical Fixation of CO2

The chemical fixation of CO2 into 2-aminobenzonitriles, leading to the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, represents a novel and green approach. This strategy not only utilizes CO2, a greenhouse gas, but also provides a sustainable route to important heterocyclic compounds (E. Vessally et al., 2017).

Properties

IUPAC Name

1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4/c1-15-20(26-22(32-15)16-6-4-7-17(25)12-16)14-27-21-10-3-2-9-19(21)23(29)28(24(27)30)13-18-8-5-11-31-18/h2-4,6-7,9-10,12,18H,5,8,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYJSJQFHVLZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.